molecular formula C15H9BrO3 B14517422 3-(4-Bromophenyl)-4-hydroxy-2H-1-benzopyran-2-one CAS No. 62497-36-3

3-(4-Bromophenyl)-4-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B14517422
CAS No.: 62497-36-3
M. Wt: 317.13 g/mol
InChI Key: RQHGTTKDFLSVHA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-hydroxy-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of organic compounds known as flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxyl group attached to the benzopyran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-hydroxy-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 4-hydroxycoumarin.

    Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzaldehyde and 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-hydroxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-(4-Bromophenyl)-4-oxo-2H-1-benzopyran-2-one, while substitution of the bromine atom with an amino group may yield 3-(4-Aminophenyl)-4-hydroxy-2H-1-benzopyran-2-one.

Scientific Research Applications

3-(4-Bromophenyl)-4-hydroxy-2H-1-benzopyran-2-one has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring instead of a benzopyran ring.

    4-Bromophenyl-2H-1-benzopyran-2-one: This compound lacks the hydroxyl group present in 3-(4-Bromophenyl)-4-hydroxy-2H-1-benzopyran-2-one.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a hydroxyl group, which contribute to its distinct chemical reactivity and potential biological activities. Its unique structure allows for a wide range of chemical modifications and applications in various fields of research.

Properties

CAS No.

62497-36-3

Molecular Formula

C15H9BrO3

Molecular Weight

317.13 g/mol

IUPAC Name

3-(4-bromophenyl)-4-hydroxychromen-2-one

InChI

InChI=1S/C15H9BrO3/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)19-15(13)18/h1-8,17H

InChI Key

RQHGTTKDFLSVHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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